molecular formula C9H10O3 B13696805 6-Methoxy-4-methylbenzo[d][1,3]dioxole

6-Methoxy-4-methylbenzo[d][1,3]dioxole

Cat. No.: B13696805
M. Wt: 166.17 g/mol
InChI Key: WNYKIWYZYQWKRO-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylbenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[d][1,3]dioxole ring. It is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylbenzo[d][1,3]dioxole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcatechol and methanol.

    Methoxylation: The 4-methylcatechol undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 6th position.

    Cyclization: The methoxylated intermediate is then subjected to cyclization under acidic conditions to form the benzo[d][1,3]dioxole ring structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Using batch reactors for controlled reaction conditions.

    Catalysts: Employing efficient catalysts to enhance reaction rates.

    Purification: Implementing purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Methoxy-4-methylbenzo[d][1,3]dioxole has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-4-methylbenzo[d][1,3]dioxole: Characterized by a methoxy group at the 6th position and a methyl group at the 4th position.

    6-Methoxy-4-ethylbenzo[d][1,3]dioxole: Similar structure but with an ethyl group instead of a methyl group.

    6-Methoxy-4-propylbenzo[d][1,3]dioxole: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

6-methoxy-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C9H10O3/c1-6-3-7(10-2)4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3

InChI Key

WNYKIWYZYQWKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCO2)OC

Origin of Product

United States

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